molecular formula C12H16N2O B2485758 (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1203932-30-2

(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B2485758
CAS No.: 1203932-30-2
M. Wt: 204.273
InChI Key: IACCJBSRBQSTTF-ONGXEEELSA-N
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Description

(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a methoxyphenyl substituent

Mechanism of Action

Target of Action

The primary targets of (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[22It’s known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .

Mode of Action

It’s known to be used in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts , which suggests it may interact with its targets to facilitate certain chemical reactions.

Biochemical Pathways

It’s known that the compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests it may play a role in facilitating these reactions, potentially affecting related biochemical pathways.

Result of Action

It’s known to be used in the preparation of diazabicyclo[221]heptane derivatives as catalysts , suggesting it may facilitate certain chemical reactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.

    Formation of the Diazabicycloheptane Core: The core structure is formed through a series of cyclization reactions, often involving the use of strong bases and heat to facilitate the formation of the bicyclic ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the diazabicycloheptane core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated methoxyphenyl derivatives, strong bases, and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for understanding biological processes and developing new therapeutic agents.

Medicine

In medicine, (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-2-(4-Hydroxyphenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a hydroxy group instead of a methoxy group.

    (1S,4S)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a methyl group instead of a methoxy group.

    (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various interactions, such as hydrogen bonding and electronic effects, which can enhance the compound’s properties and make it suitable for specific applications.

Properties

IUPAC Name

(1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-15-12-4-2-10(3-5-12)14-8-9-6-11(14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACCJBSRBQSTTF-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3CC2CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C[C@@H]3C[C@H]2CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203932-30-2
Record name (1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane
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